molecular formula C9H7ClN2O2S2 B3035708 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338408-42-7

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B3035708
CAS No.: 338408-42-7
M. Wt: 274.8 g/mol
InChI Key: SAGMFMRUCJHBOI-UHFFFAOYSA-N
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Description

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C9H7ClN2O2S2 It is known for its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfone linkage. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce sulfoxides or sulfides .

Scientific Research Applications

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide
  • 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
  • 4-Methyl-1,2,3-thiadiazol-5-yl sulfone

Uniqueness

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its combination of a chlorophenyl group and a sulfone group attached to the thiadiazole ring. This structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the sulfone group enhances its stability and reactivity compared to the sulfide and sulfoxide analogs .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-5-3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMFMRUCJHBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 2
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 3
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 4
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 5
Reactant of Route 5
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 6
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

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